molecular formula C10H9ClN2O4 B3395297 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 327026-99-3

6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B3395297
CAS No.: 327026-99-3
M. Wt: 256.64 g/mol
InChI Key: AVXRBJYQNZEJFH-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 327026-99-3) is a high-purity benzoxazinone derivative offered for research and development applications. This compound features a chloro and a nitro substituent on its benzoxazine core, a structure known to be associated with significant biological activity. Scientific literature indicates that the benzo[1,4]oxazin-3(4H)-one class of heterocyclic compounds exhibits a wide range of biological properties, including herbicidal and antifungal activities . Researchers value this scaffold for constructing more complex molecules and exploring structure-activity relationships in medicinal and agrochemical research. The molecular formula is C 10 H 9 ClN 2 O 4 and it has a molecular weight of 256.64 g/mol . The product is supplied with a purity of >95% . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-2,2-dimethyl-8-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4/c1-10(2)9(14)12-6-3-5(11)4-7(13(15)16)8(6)17-10/h3-4H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXRBJYQNZEJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198884
Record name 6-Chloro-2,2-dimethyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327026-99-3
Record name 6-Chloro-2,2-dimethyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327026-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,2-dimethyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:

    Cyclization: The formation of the oxazine ring is achieved through a cyclization reaction, which can be facilitated by heating the intermediate compounds in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: The major product of reduction is 6-Amino-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one.

    Substitution: Depending on the nucleophile, products can include 6-Chloro-2,2-dimethyl-8-amino-2H-benzo[b][1,4]oxazin-3(4H)-one or 6-Chloro-2,2-dimethyl-8-thio-2H-benzo[b][1,4]oxazin-3(4H)-one.

Scientific Research Applications

6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one:

    2,2-Dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chlorine atom, which influences its chemical behavior and biological activity.

Uniqueness

6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the nitro and chlorine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 327026-99-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chloro group and a nitro group on a benzo[b][1,4]oxazine scaffold, which is significant for its biological interactions. The molecular formula is C10H9ClN2O4C_{10}H_{9}ClN_{2}O_{4}, with a molecular weight of 256.64 g/mol.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits significant cytotoxicity against various cancer cell lines. For instance, the compound was tested against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells, showing IC50 values comparable to established chemotherapeutics like 5-fluorouracil.

Cell Line IC50 (μM) Control (5-FU IC50)
A54917.021.2
MDA-MB-23114.2Comparable

The structure-activity relationship indicates that modifications to the substituents on the oxazine ring can enhance antitumor efficacy. For example, specific electron-donating groups significantly improve cellular activity by stabilizing the active conformation of the molecule.

The primary mechanism through which this compound exerts its antitumor effects appears to involve inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. Inhibition of CDK9 has been linked to the induction of apoptosis in cancer cells. The compound's ability to transiently engage with this target suggests a promising therapeutic strategy for cancer treatment.

In Silico Studies

In silico studies have further supported the biological potential of this compound. Molecular docking simulations indicate strong binding affinities to CDK9, suggesting that structural modifications could optimize its inhibitory effects further. The predicted drug-likeness scores also indicate that this compound has favorable pharmacokinetic properties for further development.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the benzo[b][1,4]oxazine class:

  • Antitumor Evaluation : A study published in Molecules demonstrated that derivatives with similar scaffolds showed varying degrees of cytotoxicity across different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition Studies : Research indicated that compounds targeting CDK9 could effectively reduce tumor growth in preclinical models, validating their potential as novel anticancer agents .
  • Safety and Toxicology : Preliminary toxicological assessments suggest that these compounds possess acceptable safety profiles in vitro, which is crucial for their advancement into clinical trials .

Q & A

Q. What are the optimized synthetic routes for 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of 2-amino-4-chloro-6-nitrophenol with 2-chloroacetyl chloride in DMF using potassium carbonate and 18-crown-6 as catalysts. Key factors include:

  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution.
  • Catalysts : 18-crown-6 improves potassium ion availability, accelerating the reaction .
  • Temperature : Room temperature minimizes side reactions (e.g., nitro group reduction). Yield optimization requires strict control of stoichiometry and exclusion of moisture.

Q. How can NMR spectroscopy and X-ray crystallography confirm the structural identity of this compound?

  • 1H NMR : Characteristic signals include the methyl groups (δ ~1.5 ppm, singlet) and aromatic protons (δ ~6.8–7.5 ppm, split due to nitro and chloro substituents) .
  • X-ray crystallography : Reveals a screw-boat conformation of the benzoxazine ring and intermolecular N–H⋯O hydrogen bonding along the crystal lattice . These methods validate regiochemistry and substituent positioning.

Q. What are the common impurities or byproducts during synthesis, and how are they characterized?

Common impurities include:

  • Incomplete cyclization products : Detected via TLC (hexane:ethyl acetate, 2:1) and characterized by mass spectrometry .
  • Nitro reduction byproducts : Partial reduction to amino derivatives (e.g., 8-amino analogs) may occur if reducing agents are present . Recrystallization in ethanol or methanol improves purity.

Advanced Research Questions

Q. What strategies ensure regioselective functionalization of the benzoxazine core during synthesis?

Regioselectivity is achieved through:

  • Catalytic systems : Copper(I) catalysts enable one-pot reactions with alkynes or aldehydes at specific positions (e.g., C7 bromination) .
  • Protecting groups : Temporary protection of reactive sites (e.g., nitro groups) directs functionalization to desired positions . Example: 7-Bromo derivatives are synthesized via Cu(I)-catalyzed alkyne coupling .

Q. How does the nitro group at position 8 influence the compound’s reactivity in reduction reactions?

The nitro group is reduced to an amine using Pd/C under hydrogen or catalytic transfer hydrogenation (e.g., ammonium formate). Key considerations:

  • Selectivity : Methanol as a solvent minimizes over-reduction of other substituents .
  • Catalyst loading : 10% Pd/C ensures complete conversion without side reactions. The resulting 8-amino derivative serves as a precursor for carbamate or urea linkages .

Q. What computational methods predict biological targets or interactions for derivatives of this compound?

  • Molecular docking : Used to study interactions with TRPV1 receptors or enzyme active sites (e.g., antifungal targets) .
  • DFT calculations : Analyze electronic effects of substituents (e.g., nitro vs. amino groups) on binding affinity . These methods guide rational design of analogs with enhanced specificity.

Q. How do substituents (chloro, nitro, dimethyl) affect the compound’s biological activity?

Substituent effects are evaluated via SAR studies:

SubstituentPositionBiological Impact
Nitro C8Enhances electron-withdrawing effects, improving interaction with hydrophobic pockets in enzymes .
Chloro C6Increases lipophilicity, aiding membrane penetration in antimicrobial assays .
Dimethyl C2Steric hindrance reduces metabolic degradation, prolonging activity .
Fluorinated analogs (e.g., 6,8-difluoro) show enhanced reactivity and bioactivity .

Q. What in vitro assays evaluate the compound’s potential as an antimicrobial or anticancer agent?

  • Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus or C. albicans .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Antifungal : Disk diffusion assays comparing zone-of-inhibition diameters . Mechanistic studies (e.g., ROS generation) further elucidate mode of action.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

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